molecular formula C12H18ClF2N B1471502 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride CAS No. 1864072-51-4

1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride

Cat. No. B1471502
CAS RN: 1864072-51-4
M. Wt: 249.73 g/mol
InChI Key: SGJHTQBPXATLKF-UHFFFAOYSA-N
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Description

The compound “1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride” is likely a derivative of amine, which is a functional group containing a basic nitrogen atom with a lone pair of electrons. The “2,4-Difluorophenyl” part indicates the presence of a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) with fluorine atoms attached at the 2nd and 4th positions . The “4-methylpentan-1-amine” part suggests a pentane (5 carbon atoms) with a methyl group (CH3) at the 4th carbon and an amine group (NH2) at the 1st carbon .


Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions. For example, it might act as a nucleophile in substitution reactions or form amides when reacted with carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data for this compound, we can only predict that as an amine, it would likely form hydrogen bonds and be polar .

Scientific Research Applications

Adsorption Behavior and Mechanism of Perfluorinated Compounds

Research on perfluorinated compounds (PFCs) emphasizes the effectiveness of adsorption technologies for removing these contaminants from water. Adsorbents with amine groups, such as 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine, demonstrate high adsorption capacities due to interactions including electrostatic interaction, hydrophobic interaction, ligand exchange, and hydrogen bonding. This indicates the potential utility of compounds with similar functional groups in environmental remediation efforts (Du et al., 2014).

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents offer alternative solutions for controlling perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment processes. These sorbents leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal, highlighting the relevance of compounds like 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride in water purification technologies (Ateia et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

This review covers the biodegradability of polyfluoroalkyl chemicals, focusing on microbial degradation pathways, half-lives, and the potential formation of perfluoroalkyl acids. The study suggests investigating compounds like 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride could provide insights into their environmental fate and degradation processes (Liu & Mejia Avendaño, 2013).

Sorption of Phenoxy Herbicides to Soil and Minerals

This research examines the sorption behavior of phenoxy herbicides, suggesting that compounds with specific functional groups, similar to 1-(2,4-Difluorophenyl)-4-methylpentan-1-amine hydrochloride, could interact with soil components affecting their mobility and bioavailability in agricultural environments (Werner et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug discovery. Without specific studies or data on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

Without specific safety data for this compound, general safety precautions for handling amines should be followed. Amines can be irritants and may be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, and exploring potential applications. For example, it could be interesting to investigate whether this compound or its derivatives have biological activity .

properties

IUPAC Name

1-(2,4-difluorophenyl)-4-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N.ClH/c1-8(2)3-6-12(15)10-5-4-9(13)7-11(10)14;/h4-5,7-8,12H,3,6,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJHTQBPXATLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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